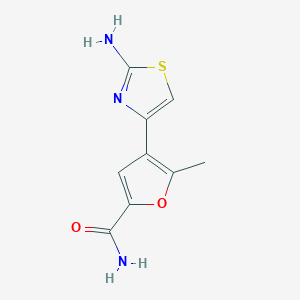
4-(2-Amino-1,3-thiazol-4-yl)-5-methylfuran-2-carboxamide
Übersicht
Beschreibung
The compound “4-(2-Amino-1,3-thiazol-4-yl)-5-methylfuran-2-carboxamide” belongs to the class of organic compounds known as aminopyrimidines and derivatives . These are organic compounds containing an amino group attached to a pyrimidine ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties were synthesized via Kabachnik–Fields reaction in the presence of ionic liquid under ultrasound irradiation .Molecular Structure Analysis
The molecular structure of the compound consists of a thiazole ring substituted at the positions 2 and 3 . The molecular formula is C9H8N2OS and the molecular weight is 192.238 .Chemical Reactions Analysis
While specific chemical reactions involving “4-(2-Amino-1,3-thiazol-4-yl)-5-methylfuran-2-carboxamide” are not available, it is known that similar compounds belong to the class of 2,4-disubstituted thiazoles .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 192.24 . The exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the current data.Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Chemical Properties
4-(2-Amino-1,3-thiazol-4-yl)-5-methylfuran-2-carboxamide, a compound with a complex structure involving thiazole and furan rings, showcases its significance in synthetic chemistry through various studies. An efficient synthesis route for thiazole derivatives was demonstrated, highlighting the chemoselective thionation-cyclization of enamides mediated by Lawesson's reagent. This method facilitates the introduction of diverse functionalities into the thiazole core, showcasing the versatility of thiazole derivatives in chemical synthesis (S. V. Kumar, G. Parameshwarappa, H. Ila, 2013). Furthermore, a novel synthesis method for 5-aminothiazole-4-carboxamide reported a high yield and an environmentally friendly approach suitable for industrial production, underscoring the importance of efficient synthetic routes for thiazole derivatives (J. Wang, Jianyu Guo, Y. Tang, Suxia Zhang, Jianwei Tao, Yan Lu, 2014).
Antimicrobial and Antifungal Activities
Thiazole derivatives have been recognized for their potential in addressing microbial resistance, with studies showing that thiazolidine-2,4-dione carboxamide and amino acid derivatives exhibit antimicrobial and antifungal activities. These compounds demonstrated activity against a range of Gram-positive and Gram-negative bacteria as well as fungal isolates, indicating their potential as therapeutic agents (Rakia Abd Alhameed, Z. Almarhoon, Sarah I. Bukhari, A. El‐Faham, B. G. de la Torre, F. Albericio, 2019).
Potential Antitumor Activity
The exploration of thiazole derivatives extends into the oncology field, where substituted thiazole-5-carboxamides were identified as potent Src/Abl kinase inhibitors, exhibiting excellent antiproliferative activity against both hematological and solid tumor cell lines. This highlights the potential of thiazole derivatives in developing new cancer therapies (L. Lombardo, F. Lee, Ping Chen, Derek J. Norris, J. Barrish, K. Behnia, S. Castaneda, L. Cornelius, J. Das, A. Doweyko, C. Fairchild, J. Hunt, I. Inigo, K. Johnston, A. Kamath, D. Kan, H. Klei, P. Marathe, Suhong Pang, R. Peterson, Sidney Pitt, G. Schieven, R. Schmidt, J. Tokarski, M. Wen, J. Wityak, R. Borzilleri, 2004).
Wirkmechanismus
Target of action
The primary target of similar compounds, such as 4-(2-amino-1,3-thiazol-4-yl)phenol, is Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammation and immune responses .
Biochemical pathways
The compound likely affects the leukotriene biosynthesis pathway, given its target. Leukotrienes are involved in various physiological and pathological processes, including inflammation, allergy, cardiovascular diseases, and cancer .
Result of action
The inhibition of Leukotriene A-4 hydrolase could potentially lead to a decrease in the production of leukotrienes, thereby modulating the physiological and pathological processes they are involved in .
Eigenschaften
IUPAC Name |
4-(2-amino-1,3-thiazol-4-yl)-5-methylfuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c1-4-5(2-7(14-4)8(10)13)6-3-15-9(11)12-6/h2-3H,1H3,(H2,10,13)(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFWPSIDMQDEHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)N)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



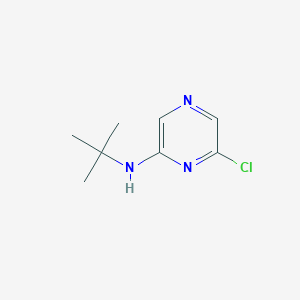
![5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1525341.png)
![5-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1525342.png)
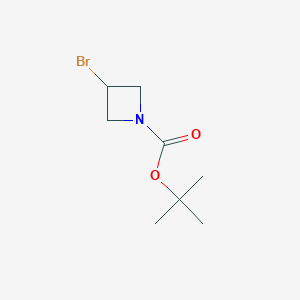
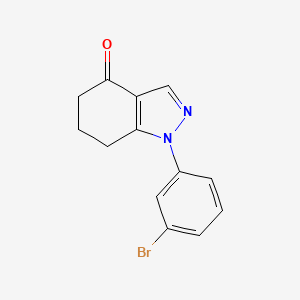

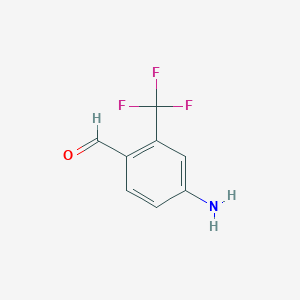

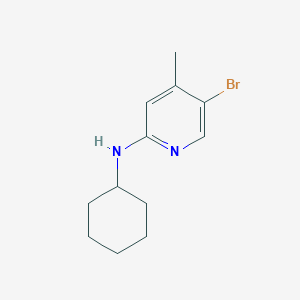

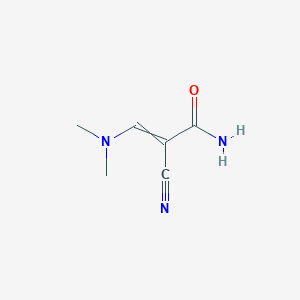
![3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1525358.png)
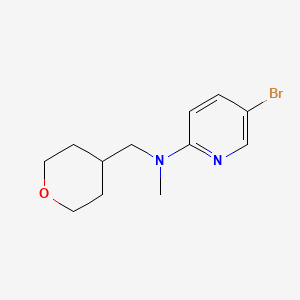
![7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525362.png)